Mutated EGFR-IN-1

Overview

Description

“Mutated EGFR-IN-1” refers to a variant of the Epidermal Growth Factor Receptor (EGFR), which is a class of receptor tyrosine kinase . EGFR mutations typically occur in exons 18–21 and are established driver mutations in non-small cell lung cancer (NSCLC) . The commonest mechanism of acquired resistance is T790 M mutation accounting for 50–60% of secondary resistance to primary EGFR TKI therapy .

Synthesis Analysis

Globally approved EGFR inhibitors have been synthesized and their synthetic routes have been discussed . These drugs are classified based on their chemical structures, target kinases, and pharmacological uses .

Molecular Structure Analysis

The structure of EGFR includes an extracellular EGF binding domain, a transmembrane domain, and a cytoplasmic domain . The EGFR/HER2 ectodomain complexes have been studied using cryo-EM structures .

Chemical Reactions Analysis

EGFR inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular catalytic site of the EGFR . The binding mechanism of inhibitors that have been used clinically has been explained .

Scientific Research Applications

EGFR Mutations and Drug Resistance in Lung Cancer : The EGFR T790M mutation is a common mechanism of drug resistance in lung cancer with an EGFR mutation. Studies have shown that certain EGFR inhibitors, like AZD9291, are effective against both EGFR tyrosine kinase inhibitor-sensitizing and T790M resistance mutations (Jänne et al., 2015).

EGFR and Immune Response in NSCLC : Research has indicated a correlation between the EGFR, YAP pathways, and PD-L1, demonstrating how EGFR and YAP regulate PD-L1 expression in human NSCLC. This suggests potential treatments targeting YAP for NSCLC with acquired resistance to EGFR-TKIs (Hsu et al., 2019).

EGFR Mutations and Sensitivity to Tyrosine Kinase Inhibitors : EGFR mutations are found mostly in adenocarcinoma and rarely in squamous cell carcinoma (SQC). However, some EGFR-mutated SQC patients can benefit from EGFR-TKIs, suggesting a need for further research in identifying these patients (Hata et al., 2013).

Impact of EGFR Mutations on Lung Cancer Prognosis : The prognostic value of EGFR mutations in NSCLC patients after complete surgery remains controversial. Studies suggest no significant difference in postoperative disease-free survival between EGFR-mutant and wild-type patients with resected NSCLC (He et al., 2019).

Role of EGFR in Epithelial Cancer Cells : Interaction of galectin-3 with MUC1 on the cell surface promotes EGFR dimerization and activation in epithelial cancer cells. This interaction may contribute to EGFR-associated tumorigenesis and cancer progression, impacting the effectiveness of EGFR-targeted cancer therapy (Piyush et al., 2017).

KRAS Mutations in Contrast to EGFR Mutations : KRAS mutations, often mutually exclusive with EGFR mutations, show contrasting characteristics such as clinical background and prognostic implications. Understanding these differences is crucial for treatment strategies in lung cancer (Suda et al., 2010).

Designing Selective Inhibitors for Mutated EGFR : Research into designing and synthesizing 2,4-diaminopyrimidines as selective inhibitors for EGFR L858R/T790M mutations in NSCLC demonstrates the ongoing development of targeted therapies for specific EGFR mutations (Chen et al., 2017).

EGFR Mutation Detection Methods : Comparing different methods for detecting EGFR mutations, allele-specific amplification-based technologies have shown better thresholds for mutation detection. This is critical for personalized treatment strategies in lung cancer (Beau-Faller et al., 2014).

EGFR Mutation and Brain Metastasis in Lung Cancer : Studies have found a significant association between EGFR mutation and the risk of brain metastases in pulmonary adenocarcinoma, suggesting distinct clinical features of EGFR-mutated tumors in terms of metastasis (Shin et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound “Mutated EGFR-IN-1” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, survival, and differentiation . Mutations in the egfr gene can lead to its constant activation, which can result in uncontrolled cell division and cancer .

Mode of Action

This compound interacts with its target, the mutated EGFR, by binding to its intracellular domain, inhibiting its phosphorylation by ATP . This inhibition prevents the activation of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The action of this compound affects multiple biochemical pathways. The most notable among these are the Ras/MAPK pathway and the PI3K/AKT pathway . By inhibiting the activation of EGFR, this compound prevents the initiation of these pathways, thereby inhibiting cell proliferation and survival . Additionally, EGFR mutations have been associated with changes in cellular metabolism, contributing to the development of resistance to anti-EGFR drugs .

Pharmacokinetics

These compounds are typically administered orally and are absorbed in the gastrointestinal tract . They are metabolized in the liver, primarily by the cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine . Factors such as age, liver function, and concomitant medications can influence the bioavailability of these drugs .

Result of Action

The molecular effect of this compound is the inhibition of EGFR activation, which leads to a decrease in cell proliferation and survival . On a cellular level, this results in the reduction of tumor growth and potentially the induction of cell death . The development of resistance to this compound can occur, often through secondary mutations in the egfr gene or activation of alternative survival and growth pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the prevalence of EGFR mutations varies worldwide, being higher in Asian than Western countries . This suggests that genetic background and potentially environmental factors could influence the efficacy of EGFR-targeted therapies. Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its action .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Mutated EGFR-IN-1 plays a significant role in biochemical reactions within the cell. It interacts with various enzymes and proteins, altering their function and leading to changes in cellular processes. For instance, activating mutations of the this compound confer sensitivity to the tyrosine kinase inhibitors .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer, high levels of this compound expression are associated with an increased risk of biochemical relapse .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions that lead to changes in cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Specific targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell .

properties

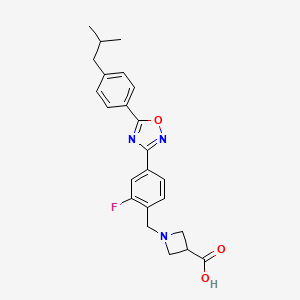

IUPAC Name |

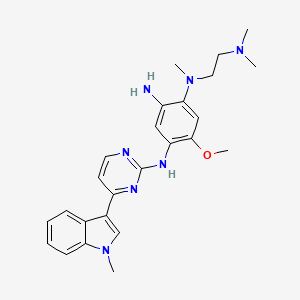

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNTZPBKKCORTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?

A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)